3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Physicochemical profiling Building block selection Medicinal chemistry

For medicinal chemistry teams targeting aldosterone-driven hypertension or heart failure, this 3-methyl-1-carbaldehyde building block provides a direct entry point for SAR exploration at the imidazole C-1 position. The reactive formyl group enables reductive amination, oxime/hydrazone formation, and Wittig olefination. The saturated tetrahydropyridine ring introduces conformational constraint distinct from aromatic analogs, while the 3-methyl group balances lipophilicity. Procure the ≥98% pure material from ISO-certified sources to ensure reliable performance in farnesyltransferase and CYP11B2 inhibitor programs.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B11918092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1CCCC2)C=O
InChIInChI=1S/C9H12N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h6H,2-5H2,1H3
InChIKeyHHQIRLRAPHKUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 659743-72-3) – Synthesis-Grade Heterocyclic Aldehyde for Drug Discovery Procurement


3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 659743-72-3; molecular formula C₉H₁₂N₂O; MW 164.20 g/mol) is a nitrogen-containing fused heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine family. The compound features a saturated tetrahydropyridine ring, a 3-methyl substituent on the imidazole ring, and a reactive 1-carbaldehyde group, distinguishing it from both fully aromatic imidazo[1,5-a]pyridine analogs and des-methyl or regioisomeric aldehyde variants . This scaffold class has been patented as aldosterone synthase (CYP11B2) inhibitors (Novartis AG) and aromatase inhibitors, and has been explored in farnesyltransferase inhibitor programs, establishing its relevance to cardiovascular, oncology, and metabolic disease target families [1][2].

Why Generic Imidazopyridine Substitution Fails – Key Structural Distinctions of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde


Generic substitution among imidazo[1,5-a]pyridine variants is precluded by three interdependent structural features that dictate divergent physicochemical properties, reactivity, and biological recognition. First, the saturated 5,6,7,8-tetrahydropyridine ring in the target compound (vs. the planar aromatic pyridine of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde, CAS 610276-97-6) introduces conformational flexibility and alters electron distribution, with predicted density differing by ~0.03 g/cm³ and LogP by ~0.17 units . Second, the aldehyde regioisomerism matters: the 1-carbaldehyde position places the reactive formyl group directly on the imidazole ring, enabling distinct condensation chemistry compared to 5-carbaldehyde analogs (CAS 1546226-15-6) . Third, the 3-methyl group contributes to lipophilicity and steric bulk relative to the des-methyl parent scaffold (CAS 199192-02-4), while offering a balanced LogP profile compared to the strongly electron-withdrawing 3-CF₃ analog (CAS 2126177-07-7) . These cumulative differences mean that SAR data, synthetic routes, and biological activity profiles cannot be reliably extrapolated across analogs without experimental verification.

Quantitative Differentiation Evidence: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde vs. Closest Analogs


Molecular Weight and Formula Differentiation from Non-Tetrahydro Aromatic Analog

The target compound (C₉H₁₂N₂O, MW 164.20) differs from its direct aromatic analog 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde (CAS 610276-97-6; C₉H₈N₂O, MW 160.17) by the addition of four hydrogen atoms across the pyridine ring. The saturation increases molecular weight by 4.03 g/mol (+2.5%) and reduces the degree of unsaturation by two, conferring a non-planar, conformationally flexible tetrahydropyridine ring [1]. This structural distinction is critical for applications where sp³ character influences target binding or physicochemical properties.

Physicochemical profiling Building block selection Medicinal chemistry

Predicted Density and Boiling Point Comparison with Non-Tetrahydro Analog

The predicted density of the target compound is 1.242 g/cm³ (calculated), with a boiling point of 382.552°C at 760 mmHg . The aromatic analog 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde has a predicted density of approximately 1.21 g/cm³ . The ~0.03 g/cm³ higher density of the tetrahydro derivative is consistent with the more compact molecular packing enabled by the saturated ring, while the boiling point reflects the balance between increased MW and reduced π-stacking potential.

Physicochemical characterization Formulation development Procurement specification

Aldehyde Regioisomerism: 1-Carbaldehyde vs. 5-Carbaldehyde Scaffold Differentiation

The 1-carbaldehyde group of the target compound is positioned directly on the imidazole ring (C-1), whereas the regioisomer 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carbaldehyde (CAS 1546226-15-6; MW 150.18; C₈H₁₀N₂O) bears the aldehyde at the 5-position of the tetrahydropyridine ring . This regioisomeric difference produces distinct electronic environments for the aldehyde: the C-1 formyl group is conjugated with the imidazole π-system, while the C-5 formyl group is attached to an sp³-hybridized carbon, fundamentally altering reactivity in condensation, reductive amination, and Grignard additions.

Synthetic chemistry Building block selection Reaction design

3-Methyl vs. 3-Trifluoromethyl Substituent: Lipophilicity and Electronic Profile Comparison

The 3-methyl group in the target compound provides moderate lipophilicity (predicted LogP ~1.53) compared to the strongly electron-withdrawing 3-trifluoromethyl analog (CAS 2126177-07-7; 3-CF₃) . The CF₃ substitution significantly increases LogP (estimated >2.0) and alters the electronic character of the imidazole ring, which impacts hydrogen-bond acceptor strength and metabolic stability. For medicinal chemistry programs seeking balanced lipophilicity without strong electron withdrawal at the imidazole 3-position, the methyl analog offers a distinct physicochemical profile.

Lead optimization SAR exploration Property-guided procurement

Class-Level Evidence: Tetrahydroimidazo[1,5-a]pyridine Scaffold in Aldosterone Synthase (CYP11B2) Inhibition

The tetrahydroimidazo[1,5-a]pyridine scaffold is validated as a core structure for potent aldosterone synthase (CYP11B2) inhibitors. In the Novartis patent family (US8680079B2), exemplified compounds based on this scaffold demonstrated CYP11B2 inhibitory activity. The clinically relevant fragment (R)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile (FAD286) inhibited human CYP11B2 with an IC₅₀ of 40 nM in V79 cell-based assays [1][2]. The target compound, bearing the 1-carbaldehyde handle, serves as a versatile late-stage functionalization intermediate for generating focused libraries around this pharmacophore.

Aldosterone synthase inhibition CYP11B2 Cardiovascular drug discovery

Purity and Vendor Certification: ISO-Compliant Supply with NLT 98% Purity Specification

The target compound is commercially available from multiple vendors with specified purity of NLT 98% (MolCore, catalog MC760334) or 97% (CheMenu, catalog CM272929), supported by ISO-certified quality systems and batch-specific analytical data (NMR, HPLC, GC) . In comparison, the non-tetrahydro analog 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde is typically offered at 95% purity (Hit2Lead, Santa Cruz Biotechnology) , indicating that the tetrahydro derivative may be supplied with higher minimum purity specifications from certain vendors, which can reduce the need for additional purification prior to use in sensitive synthetic sequences.

Quality control Procurement standards Analytical certification

Procurement-Driven Application Scenarios for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization – Late-Stage Functionalization via 1-Carbaldehyde Handle

The 1-carbaldehyde group of the target compound enables reductive amination, oxime/hydrazone formation, and Wittig olefination to generate diverse analogs of the tetrahydroimidazo[1,5-a]pyridine CYP11B2 inhibitor chemotype. The Novartis patent family (US8680079B2) establishes the scaffold's potency against CYP11B2, with the clinical fragment FAD286 achieving an IC₅₀ of 40 nM [1]. For medicinal chemistry teams pursuing aldosterone-driven hypertension or heart failure indications, procuring the 3-methyl-1-carbaldehyde building block provides a direct entry point for SAR exploration at the imidazole C-1 position, complementing the 5-substituted series exemplified in the patent literature.

Farnesyltransferase Inhibitor Scaffold Construction – Conformationally Constrained Tetrahydroimidazo[1,5-a]pyridine Core

The saturated tetrahydropyridine ring of the target compound introduces conformational constraint that has been exploited in farnesyltransferase inhibitor design. The synthesis of 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine inhibitors via intramolecular iminium cyclization, reported by researchers at Merck and demonstrated to improve in vivo metabolic stability, highlights the value of the saturated scaffold [2]. The 1-carbaldehyde functionality allows further elaboration at the imidazole ring, enabling construction of more complex inhibitor architectures with improved pharmacokinetic profiles. The 3-methyl substitution provides additional hydrophobic contact in the enzyme active site compared to the unsubstituted parent scaffold.

Anti-Proliferative Agent Development – Prostate Cancer Cell Line Screening with Tetrahydroimidazopyridine Chemotype

The tetrahydroimidazo[1,5-a]pyridine (rIMP) scaffold has demonstrated anti-proliferative activity against human prostate cancer cell lines PC3 and DU145, with amine-substituted rIMP derivatives showing enhanced potency [3]. The target compound, as a 1-carbaldehyde-functionalized building block, can be converted to amine, amide, or heterocycle-fused derivatives via the reactive formyl group, enabling systematic exploration of the anti-proliferative SAR around this chemotype. The saturated ring system differentiates the pharmacological profile from aromatic imidazo[1,5-a]pyridine analogs, which showed distinct cell-line selectivity patterns (IMP more potent against DU145; rIMP more potent against PC3).

Custom Library Synthesis – Privileged Scaffold Diversification for Hit-to-Lead Programs

Imidazopyridine scaffolds are recognized as privileged structures in medicinal chemistry, with four imidazopyridine-containing drugs on the market . The target compound's combination of a saturated tetrahydropyridine ring, a reactive 1-carbaldehyde handle, and a 3-methyl substituent makes it a versatile building block for generating diverse, sp³-enriched compound libraries. The NLT 98% purity specification from ISO-certified vendors ensures reliable performance in parallel synthesis workflows, while the predicted LogP of ~1.53 and MW of 164.20 place derivatives within favorable drug-like property space (Lipinski rule of five compliant starting point).

Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.